molecular formula C14H15Cl2N3OS B11172956 2,6-dichloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

2,6-dichloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11172956
M. Wt: 344.3 g/mol
InChI Key: SMPFAJSDMRWCJR-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives. This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the benzene ring, a thiadiazole ring, and a pentanyl side chain. Benzamide derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Preparation of 2,6-dichlorobenzoyl chloride: This is achieved by reacting 2,6-dichlorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Formation of the thiadiazole ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Coupling reaction: The final step involves the coupling of 2,6-dichlorobenzoyl chloride with the thiadiazole derivative in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction reactions: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DCM, ethanol), and bases (e.g., TEA, sodium hydroxide).

    Oxidation reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

    Reduction reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products

    Substitution reactions: Substituted benzamide derivatives.

    Oxidation reactions: Sulfoxides or sulfones.

    Reduction reactions: Thiols or amines.

    Hydrolysis: Carboxylic acid and amine.

Scientific Research Applications

2,6-Dichloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Agriculture: It is explored as a potential herbicide or pesticide due to its ability to disrupt essential biological processes in plants and pests.

    Material Science: The compound is investigated for its potential use in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby disrupting essential biological processes. For example, in cancer cells, it may inhibit enzymes involved in DNA replication or repair, leading to cell death. The thiadiazole ring and chlorine atoms play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring and the pentanyl side chain, which confer distinct chemical and biological properties. The thiadiazole ring enhances the compound’s stability and binding affinity, while the pentanyl side chain increases its lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Properties

Molecular Formula

C14H15Cl2N3OS

Molecular Weight

344.3 g/mol

IUPAC Name

2,6-dichloro-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C14H15Cl2N3OS/c1-3-8(4-2)13-18-19-14(21-13)17-12(20)11-9(15)6-5-7-10(11)16/h5-8H,3-4H2,1-2H3,(H,17,19,20)

InChI Key

SMPFAJSDMRWCJR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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